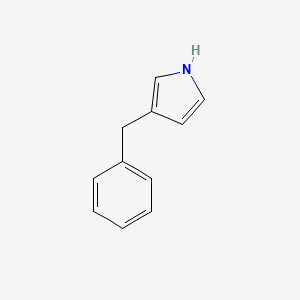

3-benzyl-1H-pyrrole

Description

Significance of Pyrrole (B145914) Scaffolds in Organic Chemistry and Advanced Materials Science

Pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in numerous natural products and synthetic compounds of significant biological and industrial importance alliedacademies.orgresearchgate.net. Its electron-rich nature and unique electronic properties make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials novapublishers.combenthamdirect.comalliedacademies.orgresearchgate.neteurekaselect.comscitechnol.commdpi.com. Pyrrole derivatives are integral to complex biomolecules such as heme, chlorophyll, and porphyrins, underscoring their fundamental role in biological systems alliedacademies.orgresearchgate.net.

In organic synthesis, the pyrrole ring's reactivity, particularly towards electrophilic aromatic substitution, allows for diverse functionalization, leading to a wide spectrum of derivatives with tailored properties vaia.com. These derivatives have found applications ranging from medicinal chemistry, where they exhibit a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties researchgate.netresearchgate.netscitechnol.commdpi.comnih.govmdpi.comnih.gov, to materials science, where they are employed in the development of organic electronics, solar cells, and conducting polymers researchgate.net.

Rationale for Investigating 3-Substituted Pyrrole Architectures

While pyrrole typically undergoes electrophilic substitution preferentially at the 2-position due to greater carbocation stability vaia.com, the investigation of 3-substituted pyrrole architectures is driven by the pursuit of novel structural diversity and specific physicochemical or biological properties. Accessing the 3-position often requires specific synthetic strategies, including rearrangements of 2-substituted precursors or multi-component reactions designed to direct substitution to this site nih.gov.

The rationale for focusing on 3-substituted pyrroles lies in the ability to modulate the electronic and steric environment around the pyrrole core in ways distinct from 2-substitution. This strategic functionalization is crucial for fine-tuning interactions with biological targets in drug discovery or for controlling molecular packing and electronic properties in materials science benthamdirect.comnih.govnih.govnih.gov. For instance, studies on 3-substituted pyrrole derivatives have revealed significant anticancer activities, with specific substitution patterns at the 3- and 4-positions influencing potency and selectivity nih.govnih.gov. The development of synthetic methodologies that efficiently and selectively introduce substituents at the 3-position is therefore a key objective in heterocyclic chemistry.

Scope and Objectives of Research on 3-Benzyl-1H-pyrrole

This compound represents a specific derivative within the broader class of 3-substituted pyrroles, featuring a benzyl (B1604629) group attached to the third carbon atom of the pyrrole ring. Research into this particular compound, and related structures, aims to explore its potential as a synthetic intermediate or as a biologically active entity.

While comprehensive research findings specifically detailing the synthesis, properties, and applications of this compound itself are not extensively detailed in all accessible literature, its structural features suggest potential utility. Basic physical property data, such as molecular formula (C₁₁H₁₁N) and identifiers like an InChIKey (LHHBKYRYNRHXNL-UHFFFAOYAW), have been recorded chemsynthesis.com. A synthesis reference from 1986 points to early work in this area chemsynthesis.com.

The objectives of research concerning this compound and its analogues typically align with broader goals in medicinal chemistry and materials science:

Synthesis Development: To devise efficient and scalable synthetic routes to this compound and its derivatives, potentially utilizing established methods for 3-substituted pyrroles, such as acid-catalyzed rearrangements of 2-substituted precursors nih.gov.

Property Characterization: To thoroughly characterize the physical and chemical properties of this compound, including spectroscopic data, solubility, and stability.

Exploration of Biological Activity: To investigate its potential pharmacological activities, drawing parallels with other 3-substituted pyrroles that have shown promise as anticancer, anti-inflammatory, or other therapeutic agents nih.govnih.govacs.org.

Materials Science Applications: To evaluate its potential as a building block for novel materials, leveraging the electronic properties of the pyrrole core modified by the benzyl substituent.

The research landscape for 3-substituted pyrroles, including those with benzyl moieties, is dynamic, with ongoing efforts to synthesize novel derivatives and elucidate their structure-activity relationships (SAR) nih.govnih.govacs.org.

Structure

3D Structure

Properties

CAS No. |

33234-57-0 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-benzyl-1H-pyrrole |

InChI |

InChI=1S/C11H11N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9,12H,8H2 |

InChI Key |

LHHBKYRYNRHXNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CNC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 1h Pyrrole and Its Derivatives

Classical and Established Pyrrole (B145914) Synthesis Protocols

Long-standing reactions that form the bedrock of pyrrole synthesis have been adapted over the years to accommodate a variety of substituents. These classical methods, while sometimes limited by harsh conditions, remain cornerstones of heterocyclic chemistry.

Paal–Knorr Reaction Variations and Adaptations

The Paal–Knorr synthesis is a widely utilized and straightforward method for constructing the pyrrole ring, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), often under acidic conditions. allaboutchemistry.netorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. allaboutchemistry.netwikipedia.org

To synthesize a 3-benzyl-1H-pyrrole using this method, a 2-benzyl-1,4-dicarbonyl compound would be the required starting material. The versatility of the Paal–Knorr reaction allows for a wide range of substituents on both the dicarbonyl compound and the amine. wikipedia.org For instance, the reaction can be performed with various primary amines, including benzylamine (B48309), to produce N-substituted pyrroles. nih.gov While direct synthesis of this compound via this route is contingent on the availability of the corresponding 2-benzyl-1,4-dicarbonyl precursor, the reaction conditions themselves are adaptable. alfa-chemistry.com Weak acids like acetic acid can be used to accelerate the reaction. wikipedia.org Modern variations have explored greener conditions, such as catalyst- and solvent-free reactions at room temperature, which have been successful for a range of amines and 1,4-diketones. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Ref |

| 2,5-Hexanedione, Benzylamine | None/Solvent-free | Room Temperature, Stirring | 1-Benzyl-2,5-dimethyl-1H-pyrrole | High | nih.gov |

| 1,4-Dicarbonyl, Primary Amine | Acetic Acid | Heating | N-Substituted Pyrrole | Varies | wikipedia.org |

| 2,5-Dimethoxytetrahydrofuran, Amines | Iron(III) Chloride / Water | Mild | N-Substituted Pyrroles | Good to Excellent | researchgate.net |

Hantzsch Pyrrole Synthesis and its Continuous Flow Applications

Named after Arthur Hantzsch, this synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. organic-chemistry.orgrsc.org This method is particularly useful for preparing polysubstituted pyrroles. The mechanism commences with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. rsc.org Subsequent cyclization and elimination of water lead to the pyrrole product.

The synthesis of a this compound derivative via the Hantzsch method would typically require starting materials that introduce the benzyl (B1604629) group at the desired position. For example, using a benzyl-substituted β-ketoester or α-haloketone would be a potential route. The scope of the Hantzsch synthesis has been expanded through various modifications, including solid-phase synthesis where reactants are attached to a polymer resin, allowing for easier purification. rsc.orgrsc.org Furthermore, the adaptation of this reaction to continuous flow chemistry has been shown to significantly reduce reaction times to mere minutes and can lead to higher yields by minimizing the need for intermediate purification steps. rsc.org

| Reactant 1 | Reactant 2 | Amine | Conditions | Product Type | Ref |

| β-Ketoester | α-Haloketone | Ammonia/Primary Amine | Standard | Substituted Pyrrole | rsc.org |

| Acetoacetylated Rink Resin | α-Bromoketone | Primary Amine | Solid-Phase | Pyrrole-3-carboxamides | rsc.org |

| tert-Butyl Acetoacetate | 2-Bromoketone | Amine | Continuous Flow | Pyrrole-3-carboxylic Acids | nih.gov |

Barton–Zard Pyrrole Synthesis

The Barton–Zard reaction provides a powerful route to pyrrole derivatives through the condensation of a nitroalkene with an α-isocyanoacetate or other isocyanide under basic conditions. alfa-chemistry.comwikipedia.org The mechanism involves a Michael-type addition of the enolate of the isocyanide to the nitroalkene, followed by a 5-endo-dig cyclization, elimination of the nitro group, and subsequent tautomerization to form the aromatic pyrrole. wikipedia.org

To obtain a this compound derivative, one could employ a nitroalkene bearing a benzyl group. For example, (2-nitroprop-1-en-1-yl)benzene could serve as a precursor. The Barton-Zard synthesis is versatile, allowing for the use of various substituted nitroalkenes and isocyanides, which enables the construction of a wide range of functionalized pyrroles. allaboutchemistry.nettandfonline.com Recent applications have demonstrated its utility in creating complex, fused heterocyclic systems, such as chromeno[3,4-c]pyrroles, using K2CO3 as a base in ethanol (B145695), highlighting greener solvent choices. mdpi.com

| Nitroalkene | Isocyanide | Base | Solvent | Conditions | Product Type | Ref |

| Substituted Nitroalkene | Ethyl Isocyanoacetate | DBU | MTBE | Room Temp | 3,4-Disubstituted-pyrrole-2-carboxylate | chem-station.com |

| 3-Nitro-2H-chromenes | Ethyl Isocyanoacetate | K2CO3 | Ethanol | Reflux | Chromeno[3,4-c]pyrroles | mdpi.com |

Van Leusen Pyrrole Synthesis and Mechanochemical Approaches

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with a Michael acceptor (an activated alkene) in the presence of a base. nih.govorganic-chemistry.org This [3+2] cycloaddition reaction is a highly effective method for preparing 3,4-disubstituted pyrroles. wikipedia.org The reaction is initiated by the deprotonation of TosMIC, which then adds to the electron-deficient alkene. An intramolecular cyclization follows, and subsequent elimination of the tosyl group yields the pyrrole. wikipedia.org

For the synthesis of a this compound, a benzyl-substituted Michael acceptor, such as benzyl acrylate (B77674) or a derivative, would be required. The Van Leusen reaction is compatible with a variety of electron-withdrawing groups on the alkene, including esters, ketones, and nitriles. nih.gov A notable development is the application of mechanochemistry, where grinding the reactants together, often solvent-free, can drive the reaction, offering an environmentally benign alternative to traditional solution-phase synthesis. researchgate.net

| Michael Acceptor | Reagent | Base | Conditions | Product Type | Ref |

| Electron-deficient alkene | TosMIC | NaH | DMSO/Ether | Room Temp | 3,4-Disubstituted Pyrrole |

| Aryl Aldehyde derivative | TosMIC | KOH/MeOH then heat | Two-step | 3-Arylpyrrole | wikipedia.org |

| Activated Alkene | TosMIC | Base | Mechanochemical (Grinding) | 3,4-Disubstituted Pyrrole | researchgate.net |

Piloty–Robinson Pyrrole Synthesis

The Piloty–Robinson synthesis is a classic method that converts ketone-derived azines into pyrroles, typically by heating with an acid catalyst. scribd.com The reaction mechanism is believed to involve a tandfonline.comtandfonline.com-sigmatropic rearrangement of the protonated azine. rsc.org While traditionally hampered by harsh conditions like high temperatures and strong acids, leading to low yields, modern adaptations have improved its utility. rsc.org

This method is particularly suited for producing symmetrically substituted pyrroles. To synthesize a 3-benzyl substituted pyrrole, one would need to start from an azine derived from a ketone containing a benzyl moiety, such as benzylacetone. A significant improvement to this method has been the use of microwave irradiation, which drastically reduces reaction times and can provide moderate to good yields of N-acyl 3,4-disubstituted pyrroles. rsc.org These N-acyl groups can then be hydrolyzed to afford the free N-H pyrroles. rsc.org

| Starting Material | Reagents | Conditions | Product Type | Ref |

| Aldehyde Azine | Benzoyl Chloride, Pyridine (B92270); then Xylene | 140 °C | N-Benzoyl-3,4-disubstituted Pyrrole | tandfonline.com |

| Aldehyde | Hydrazine Hydrate, then Aroyl Chloride | Microwave Irradiation | N-Acyl-3,4-disubstituted Pyrrole | rsc.org |

Modern Catalytic and Multicomponent Approaches

Contemporary synthetic chemistry increasingly focuses on efficiency, atom economy, and the ability to construct complex molecules in fewer steps. Catalytic and multicomponent reactions have emerged as powerful tools for pyrrole synthesis, offering milder conditions and access to diverse structures.

Modern approaches have enabled the direct introduction of substituents onto the pyrrole ring, including challenging C-H functionalization. For instance, the direct catalytic synthesis of β-(C3)-substituted pyrroles has been achieved through a one-pot multicomponent reaction involving aqueous succinaldehyde, primary amines, and isatins. acs.org This method provides access to hydroxyl-oxindole β-tethered pyrroles and highlights a strategy for direct β-functionalization. acs.org

Furthermore, direct C-H benzylation, while demonstrated effectively on pyrazoles using palladium catalysts, presents a potential pathway for the synthesis of 3-benzylpyrroles. nih.gov This type of reaction circumvents the need for pre-functionalized starting materials by directly activating a C-H bond on the pyrrole ring for coupling with a benzyl source. Rhodium-catalyzed β-selective C-H arylation of pyrroles has also been developed, providing a concise route to complex marine alkaloids like lamellarins. nih.gov

Multicomponent reactions (MCRs) are particularly attractive for building molecular complexity in a single step. rsc.org A one-pot, four-component protocol in an aqueous medium has been developed to synthesize highly-functionalized pyrrole-3-carbonitriles. Another example is the cascade reaction of alkynyl Fischer carbenes with α-imino glycine (B1666218) methyl esters, promoted by LDA, to produce densely substituted N-benzyl-1H-pyrroles. A sequential multicomponent protocol for synthesizing pyrrole-3-carbaldehydes has also been reported, which proceeds via an in-situ generated imine. rsc.org

| Reaction Type | Catalysts/Reagents | Key Features | Product Type | Ref |

| Multicomponent Reaction | Proline, IBX | Metal-free, one-pot synthesis of pyrrole-3-carbaldehydes | N-Aryl-pyrrole-3-carbaldehydes | rsc.org |

| Cascade Reaction | LDA, Fischer Carbenes | Synthesis of densely substituted N-benzyl pyrroles | Polysubstituted N-Benzyl-1H-pyrroles | |

| Direct C-H Arylation | Rhodium Catalyst | β-Selective functionalization of the pyrrole ring | β-Aryl-pyrroles | nih.gov |

| Multicomponent Reaction | None | Green protocol in aqueous medium | Highly-functionalized pyrrole-3-carbonitriles |

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis provides powerful and versatile tools for the formation of pyrrole rings, often proceeding under mild conditions with high efficiency. organic-chemistry.orgresearchgate.net Catalysts based on palladium, copper, and zirconium have been instrumental in developing novel synthetic routes to functionalized pyrroles. nih.govacs.orgrsc.org

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While many palladium-catalyzed methods for heterocycle synthesis exist, specific applications leading to 3-benzylpyrroles often involve multi-step sequences or related annulation strategies. nih.govrsc.org For instance, a Pd(0)-catalyzed reaction of an α,β-unsaturated ketone with benzylamine has been developed for the construction of the pyrrole ring, showcasing the utility of palladium in forming key C-N bonds en route to the heterocyclic core. nih.gov

A notable strategy involves the palladium-catalyzed (3+2) annulation of 1,3-bis-electrophilic motifs. rsc.org This approach provides a direct pathway to highly functionalized five-membered rings, including pyrrolidines, which can serve as precursors to pyrroles. rsc.org The versatility of palladium catalysis allows for the incorporation of a variety of substituents, making it a plausible, though less direct, method for accessing skeletons that could be converted to 3-benzylpyrroles. rsc.org

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for synthesizing N-heterocycles. rsc.org One prominent method involves the copper-catalyzed three-component reaction of α-diazoketones, nitroalkenes, and amines under aerobic conditions, which proceeds through a cascade involving N-H insertion, oxidative dehydrogenation, and a [3+2] cycloaddition. nih.gov

Another relevant approach is the CuH-catalyzed coupling of 1,3-enynes and nitriles. beilstein-journals.org This reaction proceeds through a sequence involving hydrocupration of the enyne, nitrile addition to the resulting intermediate, and subsequent intramolecular cyclization to furnish the pyrrole ring. beilstein-journals.org Furthermore, a copper-catalyzed C(sp³)-H functionalization of ketones with vinyl azides provides a direct route to 2,3,5-trisubstituted-1H-pyrroles with broad functional group tolerance under mild conditions. researchgate.net By selecting appropriate starting materials, such as a ketone bearing a benzyl group, this method can be adapted for the synthesis of 3-benzylpyrrole derivatives.

The following table summarizes a representative copper-catalyzed reaction for pyrrole synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Conditions | Product Type | Yield (%) |

| 1,3-Enyne | Substituted Aniline | Togni Reagent II | Cu(OAc)₂·H₂O, Ca(OH)₂ / DMF, rt | Fully Substituted Trifluoromethylated Pyrroles | 40-71 |

Table based on data from a study on three-component cascade reactions. beilstein-journals.org

Zirconium-based catalysts offer a unique and mild method for synthesizing tetrasubstituted 1,3-diacylpyrroles directly from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. acs.orgorganic-chemistry.orgnih.gov This reaction is notable for its operational simplicity and tolerance of a wide array of functional groups, including those found on natural amino acid side chains. organic-chemistry.orgnih.gov

The reaction is typically catalyzed by ZrOCl₂·8H₂O in a THF/H₂O solvent system at room temperature or slightly elevated temperatures (50 °C). organic-chemistry.org The mechanism is proposed to involve a Zr-catalyzed Knoevenagel condensation between the α-aminoaldehyde and the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration sequence to form the pyrrole ring. acs.orgnih.gov

Crucially for the synthesis of 3-benzylpyrrole derivatives, N-acyl α-aminoaldehydes derived from phenylalanine are excellent substrates in this reaction. For example, the reaction of N-Boc-phenylalaninal with acetylacetone (B45752) furnishes the corresponding 3-benzyl-4-acetyl-1H-pyrrole derivative in good yield. nih.gov The use of zirconocene (B1252598) dichloride has also been reported to provide excellent yields in related pyrrole syntheses. alliedacademies.org

| N-Acyl α-Aminoaldehyde | 1,3-Dicarbonyl | Catalyst / Conditions | Product | Yield (%) |

| N-Boc-phenylalaninal | Acetylacetone | 10 mol % ZrOCl₂·8H₂O / THF, H₂O, rt | (S)-tert-butyl (4-acetyl-3-benzyl-5-methyl-1H-pyrrol-1-yl)carboxylate | 88 |

| N-Cbz-phenylalaninal | Acetylacetone | 10 mol % ZrOCl₂·8H₂O / THF, H₂O, rt | (S)-benzyl (4-acetyl-3-benzyl-5-methyl-1H-pyrrol-1-yl)carboxylate | 82 |

| O-benzyl-N-Boc-tyrosinal | Acetylacetone | 15 mol % ZrOCl₂·8H₂O / 50 °C | tert-butyl (4-acetyl-3-(4-(benzyloxy)benzyl)-5-methyl-1H-pyrrol-1-yl)carboxylate | 72 |

Table compiled from data on Zr-catalyzed pyrrole synthesis. acs.orgnih.gov

Multicomponent Reactions (MCRs) for Polysubstituted Pyrroles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgccspublishing.org.cn These one-pot procedures are particularly well-suited for the synthesis of polysubstituted pyrroles. rsc.org

In line with the principles of green chemistry, significant effort has been directed towards developing MCRs under catalyst-free, solvent-free, or green solvent conditions. rsc.orgresearchgate.net An operationally simple, catalyst-free protocol has been developed for the direct synthesis of C3-functionalized pyrroles. rsc.org This method involves the "just-mix" combination of succinaldehyde, a primary amine, and an activated carbonyl compound in an open flask, achieving high atom economy without the need for protecting groups. rsc.org

Solvent-free methods, often utilizing microwave irradiation or solid supports like silica (B1680970) gel, eliminate the use of volatile organic compounds, leading to safer and more environmentally benign processes. researchgate.netresearchgate.net Similarly, the use of green solvents such as ethanol or polyethylene (B3416737) glycol (PEG) has been successfully implemented in MCRs for pyrrole synthesis. alliedacademies.orgccspublishing.org.cn For example, a gold(I)-catalyzed three-component reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines proceeds efficiently in ethanol at room temperature to yield polysubstituted pyrroles. ccspublishing.org.cn

A common mechanistic pathway in multicomponent pyrrole syntheses involves an initial enamine formation, followed by a Michael addition and a final intramolecular cyclization/dehydration cascade. alliedacademies.org This sequence is central to several classical and modern pyrrole syntheses.

In one such strategy, an enamine is generated in situ from a primary amine and a β-ketoamide. alliedacademies.org This enamine then undergoes a Michael addition to an electron-deficient alkene, such as a nitroalkene. alliedacademies.org The resulting intermediate is primed for intramolecular cyclization, which, after elimination of a leaving group (e.g., water or a nitro group), yields the aromatic pyrrole ring. ccspublishing.org.cn This powerful organocascade approach allows for the rapid assembly of complex pyrrole structures from simple, readily available starting materials. rsc.org

A plausible mechanism for a three-component reaction leading to polysubstituted pyrroles involves the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, followed by the addition of an amine to the carbonyl group to form an enamine, which then cyclizes. ccspublishing.org.cn

Electro-Oxidative Annulation Strategies

Electro-oxidative annulation has emerged as a powerful and environmentally conscious approach for the construction of pyrrole rings. This method avoids the need for harsh or expensive chemical oxidants by utilizing electrochemical processes to facilitate the key bond-forming steps. A general and practical protocol for synthesizing polysubstituted pyrroles involves the electro-oxidative annulation of primary amines with aldehydes or ketones. nih.govresearchgate.netorgsyn.org

In a typical procedure, the reaction is conducted in an undivided cell, often under external oxidant-free conditions. For instance, the reaction of an arylacetaldehyde with a primary amine can smoothly yield β-substituted pyrroles. nih.govorgsyn.org The synthesis of polysubstituted pyrroles from 1,3-dicarbonyl compounds and primary amines via electro-oxidative intermolecular annulation has also been reported, highlighting the versatility of this approach which avoids the need for transition-metal catalysts. wikipedia.org

The mechanism of this transformation generally involves the in situ formation of an enamine from the amine and the carbonyl compound. This enamine intermediate then undergoes an electrochemical oxidative cyclization to form the pyrrole ring. These reactions can often be performed at gram scale, demonstrating their practical utility. nih.govorgsyn.org

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference |

| Arylacetaldehydes | Primary Amines | Undivided cell, oxidant-free | β-substituted pyrroles | Moderate | nih.govorgsyn.org |

| 1,3-Dicarbonyl Compounds | Primary Amines | Undivided cell, catalyst-free | Polysubstituted pyrroles | Good | wikipedia.org |

| Imines | - | Undivided cell, oxidant-free | Tetrasubstituted pyrroles | Efficient | nih.govorgsyn.org |

[3+2] Cycloaddition Reactions in Pyrrole Construction

[3+2] cycloaddition reactions represent a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrroles. These reactions involve the combination of a three-atom component with a two-atom component to form the cyclic structure.

Utilizing Tosylmethyl Isocyanides (TosMICs) with Electron-Deficient Compounds

The Van Leusen pyrrole synthesis is a classic and highly versatile [3+2] cycloaddition reaction that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. acs.org This reaction is particularly effective for the synthesis of 3,4-disubstituted and 3-substituted pyrroles through its reaction with electron-deficient alkenes in the presence of a base. acs.org

The general mechanism involves the deprotonation of TosMIC by a base to form a carbanion. This anion then acts as a Michael donor, adding to an activated alkene (Michael acceptor). The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the aromatic pyrrole ring. acs.org A wide variety of electron-withdrawing groups on the alkene, such as esters, ketones, nitriles, and sulfones, are tolerated in this reaction. acs.org

For the synthesis of a this compound precursor, an appropriate α,β-unsaturated compound bearing a benzyl group can be employed. For example, the reaction of methyl 3-phenylacrylate with TosMIC would lead to a 4-phenyl-3-(methoxycarbonyl)-pyrrole, which can be subsequently manipulated to afford the target this compound. acs.org

| TosMIC Derivative | Electron-Deficient Alkene | Base | Product | Yield | Reference |

| TosMIC | Methyl 3-arylacrylate | NaH | 4-Aryl-3-(methoxycarbonyl)-pyrrole | Good | acs.org |

| TosMIC | α,β-Unsaturated ketones | NaH | 3-Aroyl-4-aryl-1H-pyrrole | Good | nih.gov |

| TosMIC | (E)-Styrylisoxazoles | KOH | 3-(Isoxazol-5-yl)-4-aryl-1H-pyrrole | High | researchgate.net |

Aziridine (B145994)/Allene (B1206475) Cycloadditions for Tetrasubstituted Pyrroles

The cycloaddition of aziridines with allenes provides a modern and efficient route to highly substituted pyrroles and their precursors. These reactions can proceed through various mechanisms, often catalyzed by transition metals, leading to a high degree of regiocontrol.

One approach involves the reaction of N-substituted 2-benzoylaziridines with allenoates. This formal [3+2] cycloaddition can be performed in sustainable media such as supercritical carbon dioxide (scCO₂), leading to functionalized pyrrole derivatives. The reaction is believed to proceed through the ring-opening of the aziridine to form an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with the allenoate.

Another strategy involves the rhodium-catalyzed intramolecular [3+2] cycloaddition of vinyl aziridines with allenes. This reaction can be tuned to be regiodivergent, producing either 2-methylene-pyrrolidines or 3-methylene-pyrrolidines depending on which double bond of the allene participates in the cycloaddition. These methylene-pyrrolidine products can then be further functionalized to the corresponding pyrroles.

| Aziridine Component | Allene Component | Catalyst/Conditions | Product Type | Reference |

| N-Benzyl-2-benzoyl-3-phenylaziridine | Allenoates | scCO₂ | Functionalized pyrroles | wikipedia.org |

| Vinyl aziridines | N-Allenamides | Rh-catalyst | 2- or 3-Methylene-pyrrolidines | rsc.org |

| 1-Sulfonyl-1,2,3-triazoles (from azides) | Allenes | Nickel(0) catalyst | Polysubstituted pyrroles | acs.org |

Specialized Synthetic Transformations

Wittig Reaction Applications in Pyrrole Precursor Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. organic-chemistry.org In the context of pyrrole synthesis, the Wittig reaction is instrumental in the preparation of key precursors, particularly 1,4-dicarbonyl compounds required for the classical Paal-Knorr pyrrole synthesis. orgsyn.orgresearchgate.netyoutube.com

To synthesize a precursor for this compound, a Wittig reaction can be employed to construct an α,β-unsaturated carbonyl compound with the desired benzyl substituent. For example, the reaction of phenylacetaldehyde (B1677652) with a suitable phosphorane, such as (acetylmethylene)triphenylphosphorane, would yield a β-benzyl-α,β-unsaturated ketone. This unsaturated ketone can then be converted into a 1,4-dicarbonyl compound through various methods, such as a Michael addition, which can subsequently be cyclized with an amine or ammonia to form the this compound ring. organic-chemistry.org

The stability of the resulting alkene is a factor to consider, and studies have shown that electron-withdrawing groups on a pyrrole ring can enhance the stability of an attached benzylic alkene formed via a Wittig reaction. acs.org

| Carbonyl Compound | Phosphonium Ylide | Product (Alkene) | Subsequent Transformation | Target Pyrrole Precursor | Reference |

| Phenylacetaldehyde | (Acetylmethylene)triphenylphosphorane | β-Benzyl-α,β-unsaturated ketone | Michael Addition | 3-Benzyl-1,4-dicarbonyl compound | organic-chemistry.org |

| Aldehyde | Ylide from primary alkyl halide & PPh₃ | Alkene | Further functionalization | Varied | organic-chemistry.org |

| Heterocyclic ketones | Triphenyl phosphonium ylides | (Hetero)benzylic alkenes | - | Stable alkene precursors | acs.org |

Horner-Wadsworth-Emmons Olefination in Pyrrole Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than Wittig ylides. wikipedia.org This reaction is highly valued for its ability to produce predominantly (E)-alkenes and for the ease of removal of the water-soluble phosphate (B84403) byproduct. The HWE reaction is a key tool for preparing α,β-unsaturated esters and other electron-deficient alkenes that are valuable precursors in pyrrole synthesis. researchgate.netnih.gov

A sequential process involving an HWE reaction followed by a Van Leusen pyrrole synthesis has been demonstrated for the large-scale production of pyrroles. researchgate.net In this approach, an aldehyde is first subjected to an HWE reaction with a phosphonate ester, such as triethyl phosphonoacetate, to generate an α,β-unsaturated ester. This product can then be directly reacted with TosMIC under basic conditions to afford the corresponding pyrrole. researchgate.net This strategy allows for the construction of pyrroles where the substituents can be systematically varied based on the initial choice of aldehyde and phosphonate reagent.

Furthermore, amido-substituted HWE reagents have been developed as precursors to 1,3-dipoles, which can undergo a [3+2] cycloaddition with alkynes to furnish substituted pyrroles in a modular fashion. nih.govacs.org

| Aldehyde/Ketone | Phosphonate Reagent | Base | Product (Alkene) | Subsequent Reaction | Target Pyrrole | Reference |

| Aromatic/Aliphatic Aldehydes | Triethyl phosphonoacetate | Base (e.g., NaH) | α,β-Unsaturated ester | Van Leusen with TosMIC | 4-Substituted-1H-pyrrole-3-carboxylate | researchgate.net |

| Imines/Acid Chlorides | Phosphites (in situ HWE reagent formation) | - | Amido-substituted phosphonate | [3+2] Cycloaddition with alkynes | Substituted pyrroles | nih.govacs.org |

| Aldehydes | Still-Gennari phosphonate | KHMDS/18-crown-6 | (Z)-α,β-Unsaturated ester | Further functionalization | Varied | wikipedia.org |

Oxidative Cyclization Methods

Oxidative cyclization reactions have emerged as powerful tools for the construction of the pyrrole nucleus, often proceeding through the formation of carbon-carbon and carbon-nitrogen bonds in a single step under oxidative conditions. These methods can offer advantages in terms of atom economy and reduced synthetic steps.

One notable advancement in this area is the electrochemical oxidative annulation of amines and aldehydes or ketones. rsc.org This method provides a general and practical route to polysubstituted pyrroles under external oxidant-free conditions. rsc.org In a typical procedure, the reaction is carried out in an undivided cell with a platinum plate anode and a graphite (B72142) felt cathode. researchgate.net For the synthesis of β-substituted pyrroles, arylacetaldehydes and primary amines can be employed. rsc.org While this method is broadly applicable, the synthesis of the specific target, this compound, would depend on the selection of appropriate starting materials, such as phenylacetaldehyde and a suitable amine precursor.

Another relevant strategy involves the N-halosuccinimide (NXS)-mediated oxidative cyclization. Research has shown that 2-trifluoromethyl-1,3-enynes can react with various primary amines, including benzylamine, followed by an NXS-mediated oxidative cyclization to yield halogenated trifluoromethylated pyrroles. beilstein-journals.org This reaction proceeds smoothly with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under standard conditions. beilstein-journals.org Although this specific protocol leads to more complex, substituted pyrroles, it demonstrates the feasibility of employing benzylamine as a nitrogen source in an oxidative cyclization process to form a pyrrole ring. The choice of NXS reagent can influence the final halogenated product. beilstein-journals.org

Transition metal-catalyzed oxidative cyclizations also represent a significant class of reactions for pyrrole synthesis. For instance, copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons has been developed, proceeding through a cross-dehydrogenative coupling of sp3 and sp2 C-H bonds. nih.gov While this method does not directly yield this compound, it highlights the utility of copper catalysts in facilitating complex oxidative cyclizations involving benzyl-containing substrates.

The following table summarizes the key aspects of these oxidative cyclization methodologies.

| Method | Catalyst/Reagent | Starting Materials | Key Features | Ref. |

| Electrochemical Oxidative Annulation | Platinum anode, Graphite felt cathode | Arylacetaldehydes, Primary amines | External oxidant-free, general for β-substituted pyrroles. | researchgate.net, rsc.org |

| NXS-Mediated Oxidative Cyclization | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) | 2-Trifluoromethyl-1,3-enynes, Benzylamine | Yields halogenated and trifluoromethylated pyrrole derivatives. | beilstein-journals.org |

| Copper-Catalyzed Oxidative Cyclization | Copper catalyst | Cinnamamides, Benzyl hydrocarbons | Proceeds via cross-dehydrogenative C-H bond coupling. | nih.gov |

Reactivity and Transformation Studies of 3 Benzyl 1h Pyrrole Scaffolds

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Direct research findings detailing electrophilic aromatic substitution (EAS) reactions specifically on the 3-benzyl-1H-pyrrole scaffold are not prominently featured in the reviewed literature. Generally, pyrroles are highly reactive towards electrophilic attack, with substitution typically occurring at the α-positions (C2 and C5) due to greater electron density. The presence of a substituent at the 3-position, such as a benzyl (B1604629) group, can influence the regioselectivity and reactivity. However, without specific studies on this compound, precise outcomes for reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation remain speculative, though substitution at the C2 and C5 positions would be anticipated.

Cycloaddition Chemistry of Pyrrole Derivatives

Pyrrole rings, particularly when N-substituted, can participate in cycloaddition reactions, acting as dienes or dienophiles under specific conditions wikipedia.org. For instance, N-substituted pyrroles can undergo [4+2] cycloadditions, especially when electron-withdrawing groups are present on the nitrogen atom wikipedia.org. Similarly, 1,3-dipolar cycloadditions have been observed with certain pyrrole derivatives rsc.org. However, specific examples of this compound engaging in such cycloaddition reactions are not detailed in the available search results.

C-H Functionalization Strategies

Research into C-H functionalization strategies for pyrrole derivatives is an active area. However, specific documented instances of C-H functionalization directly applied to the this compound molecule are scarce.

Visible-Light-Mediated C-H Arylation

Visible-light-mediated C-H arylation of N-protected pyrroles using photoredox catalysts has been reported, typically involving aryl diazonium salts mdpi.comnih.govrsc.orgethz.ch. These methods enable the synthesis of arylpyrroles. However, detailed research findings or specific examples of this methodology applied to this compound are not available in the reviewed literature.

Palladium/Norbornene-Cocatalyzed Alkylation

Palladium/norbornene-cocatalyzed C-H activation and alkylation have been successfully applied to electron-deficient pyrroles, typically leading to alkylation at the C5 position organic-chemistry.orgnih.govorganic-chemistry.orgjiaolei.group. While this methodology is established for pyrroles, specific studies targeting this compound are not found. A related study noted that when a benzyl group was present at the 2 or 5 position of a pyrrole, C-H activation preferentially occurred on the phenyl ring of the benzyl substituent, leading to seven-membered ring formation cnr.it. This suggests a potential reactivity pathway for the benzyl moiety itself, rather than direct functionalization of the pyrrole ring at the 3-position.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization reactions involving pyrrole scaffolds are known. For instance, studies have shown that when a benzyl group is a substituent at the 2 or 5 position of a pyrrole ring, C-H activation can occur on the phenyl ring of the benzyl substituent, leading to the formation of seven-membered rings cnr.it. This type of reaction highlights a potential pathway for cyclization mediated by the benzyl substituent. Specific intramolecular cyclization or rearrangement processes directly involving the this compound core are not detailed in the reviewed literature.

Nucleophilic Additions and Condensation Reactions

The pyrrole nitrogen atom can undergo nucleophilic substitution reactions, such as alkylation or acylation ambeed.com. Additionally, pyrrole derivatives with aldehyde functionalities can participate in condensation reactions with amines to form imines or with other nucleophiles smolecule.com. For 1-benzylpyrrole (B1265733), the thioether group has been noted to participate in nucleophilic substitution reactions, as well as nucleophilic addition and condensation reactions smolecule.com. However, specific research findings or data tables detailing nucleophilic additions or condensation reactions directly involving this compound are not available in the reviewed literature.

Michael Addition Reactions

Pyrroles, due to the electron-rich nature of their aromatic system, can participate in Michael addition reactions, often acting as nucleophiles. While specific detailed studies focusing on this compound as a substrate in Michael additions are not extensively documented in the provided literature, the general reactivity of the pyrrole scaffold suggests its potential to undergo such transformations. The presence of the benzyl group could influence the regioselectivity and rate of these reactions due to steric and electronic effects.

Aldol (B89426) Reactions

Aldol reactions, which involve the formation of a carbon-carbon bond between an enol or enolate and a carbonyl compound, are fundamental in organic synthesis. Pyrrole derivatives can be involved in aldol-type condensations. However, the specific literature reviewed does not prominently feature detailed studies on the direct aldol reactions of this compound as a substrate. Research on related pyrrole systems, such as pyrrole-2,3-diones, has demonstrated their participation in enantioselective aldol reactions with ketones using chiral catalysts researchgate.netnih.gov.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, typically catalyzed by a weak base wikipedia.org. While this reaction is well-established for various substrates, specific applications of this compound as a reactant in Knoevenagel condensations are not detailed in the surveyed literature. Related pyrrole structures, such as 1H-pyrrole-2-carbaldehydes, have been shown to undergo Knoevenagel condensation with phenyl acetonitriles in ionic liquids rsc.org.

Derivatization and Functional Group Interconversions

The this compound core can be further functionalized through various derivatization strategies, allowing for the synthesis of a diverse array of compounds with tailored properties.

Amidation and Esterification Reactions

The pyrrole ring can accommodate various functional groups, and transformations of existing substituents are common. For instance, nitrile groups present on pyrrole derivatives can be hydrolyzed to carboxylic acids, which then serve as precursors for amidation and esterification reactions. An example is the hydrolysis of 3-(benzyloxy)-1H-pyrrole-2-carbonitrile using concentrated hydrochloric acid to yield the corresponding carboxylic acid . This carboxylic acid can subsequently be converted into amides or esters through standard coupling or esterification procedures. The synthesis of ester derivatives, such as ethyl 1-benzylpyrrole-3-carboxylate, highlights the accessibility of ester functionalities on benzylpyrrole scaffolds, often prepared through multi-step syntheses or cyclization reactions chemimpex.comchemicalbook.comresearchgate.net.

Table 1: Transformations of Nitrile Groups in Pyrrole Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citation |

| Reduction to Amine | LiAlH₄, Dry ether, 0°C→RT | 3-(Benzyloxy)-1H-pyrrole-2-methanamine | 75–85 | |

| Reduction to Amine | H₂ (1 atm), Pd-C, Ethanol (B145695), RT | 3-(Benzyloxy)-1H-pyrrole-2-methanamine | 60–70 | |

| Hydrolysis to Acid | Concentrated HCl (6M, reflux) | 3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid | N/A |

N-Alkylation and N-Substitution Reactions

The pyrrole nitrogen atom can readily undergo alkylation and other substitution reactions. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi), generating a nucleophilic pyrrolide anion wikipedia.org. This anion can then react with various electrophiles, such as alkyl halides, to form N-substituted pyrroles. For example, treatment with methyl iodide leads to N-methylpyrrole wikipedia.org. Similarly, N-alkylation of pyrrole derivatives with benzyl halides, such as benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF), can yield N-benzylpyrrole derivatives orgsyn.org.

Table 2: N-Alkylation of Pyrrole Derivatives

| Reaction Type | Substrate/Core Structure | Alkylating Agent | Base/Conditions | Product | Citation |

| N-Alkylation | 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile | CH₃I | NaH, DMF | 1-methyl-3-(benzyloxy)-1H-pyrrole-2-carbonitrile | |

| N-Alkylation | Imidazopyridine core (analogous) | Benzyl bromide | K₂CO₃, DMF | N-alkylated imidazopyridines | orgsyn.org |

| N-Alkylation | Pyrrole (general) | Iodomethane | Strong bases (e.g., NaH) | N-methylpyrrole | wikipedia.org |

Selective Cleavage Reactions (C-N, C-C bonds)

The benzyl group attached to the pyrrole nitrogen or the pyrrole ring itself can be subject to cleavage reactions under specific conditions. For instance, the N-benzyl group can potentially be removed via hydrogenolysis, although this process can sometimes be challenging and require vigorous conditions researchgate.net. While general strategies for C-C bond cleavage in organic molecules exist, such as those involving β-carbon elimination or radical pathways mdpi.comsci-hub.sescirp.org, specific documented examples of selective C-C bond cleavage within the this compound structure itself are not prominently detailed in the reviewed literature. Similarly, C-N bond cleavage methodologies are employed in pyrrole synthesis researchgate.net, but direct applications for cleaving existing bonds within the this compound scaffold are less commonly reported in the provided sources.

Compound List:

this compound

3-phenyl-1H-pyrrole

1-benzylpyrrole

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile

3-(Benzyloxy)-1H-pyrrole-2-methanamine

3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid

1-methyl-3-(benzyloxy)-1H-pyrrole-2-carbonitrile

Ethyl 1-benzylpyrrole-3-carboxylate

N-methylpyrrole

1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

1H-pyrrole-2-carbaldehyde

Pyrrole

Oxidation and Reduction Chemistry

Specific research findings and data tables detailing the oxidation and reduction chemistry of this compound were not directly available in the provided search results. However, the general reactivity patterns of pyrrole scaffolds can offer insights into potential transformations of this compound.

General Oxidation Tendencies of Pyrroles: Pyrroles are electron-rich aromatic heterocycles, making them susceptible to oxidation. Under acidic conditions, pyrroles can readily oxidize to form polypyrroles wikipedia.org. Strong oxidizing agents can lead to ring cleavage, potentially yielding carboxylic acids or other functional groups ambeed.com. For example, derivatives of isoLG-pyrroles have been shown to oxidize to lactams and undergo oxidative coupling to form pyrrole-pyrrole crosslinks, particularly in the presence of catalysts like TEMPO nih.gov. Other oxidants such as DDQ and o-chloranil have been employed for regioselective oxidation of substituted pyrroles, often targeting positions adjacent to substituents or leading to the formation of pyrrolinone derivatives oup.comcore.ac.uk. Electrochemical oxidation can also lead to various oxidized products, including pyrrolin-2-one derivatives or substitution at alkyl groups cas.cz. The presence of the benzyl substituent at the 3-position of this compound would likely influence the regioselectivity and reactivity in these oxidation processes, but specific experimental data for this particular compound is not detailed in the retrieved literature.

General Reduction Tendencies of Pyrroles: Pyrroles can undergo reduction to form pyrrolines or fully saturated pyrrolidines. Catalytic hydrogenation using heterogeneous catalysts is a common method for reducing pyrroles to pyrrolidines, often with high diastereoselectivity, especially when pre-existing stereocenters are present wikipedia.orgacs.org. Dissolving metal reductions, such as the Birch reduction, can also be employed, though electron-withdrawing groups are often required to facilitate the process wikipedia.orgnih.gov. For electron-rich pyrroles, reduction with zinc in acidic media has been reported to yield 3-pyrrolines nih.gov. Other reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are typically used for reducing specific functional groups attached to the pyrrole ring, such as imines or nitriles, rather than the aromatic pyrrole core itself rsc.org. Visible light-induced disproportionation has also been explored as a method to generate reactive radical anions from pyrrole derivatives for electron transfer processes rsc.org. The benzyl group in this compound could potentially influence the stereochemical outcome of reductions or the reaction rates, but specific studies on this compound's reduction are not found in the provided literature.

Data Tables: No specific data tables detailing the oxidation or reduction reactions of this compound were found in the provided search results.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules, providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 3-benzyl-1H-pyrrole would be expected to display distinct signals corresponding to the protons of both the pyrrole (B145914) ring and the benzyl (B1604629) substituent.

Pyrrole NH Proton: The proton attached to the nitrogen atom of the pyrrole ring is typically observed as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration, but it is generally found in the downfield region, often between 8.0 and 11.0 ppm.

Pyrrole Ring Protons: The three protons directly attached to the pyrrole ring carbons (at positions 2, 4, and 5) are expected to appear as distinct signals.

The proton at the C2 position is usually a singlet or a narrow multiplet, typically resonating around 6.7-7.0 ppm.

The protons at C4 and C5 are expected to appear as multiplets due to coupling with each other and potentially with the C2 proton. Their chemical shifts are generally in the range of 6.0-7.0 ppm, with C4 often appearing slightly upfield of C5.

Benzyl Methylene (B1212753) (CH₂) Protons: The two protons of the methylene group connecting the benzyl phenyl ring to the pyrrole C3 position are expected to be equivalent and appear as a singlet. This signal is typically observed in the range of 3.8-4.2 ppm.

Phenyl Protons: The five protons of the phenyl ring in the benzyl group will give rise to a complex multiplet pattern in the aromatic region, usually between 7.2 and 7.5 ppm. The exact pattern will depend on the electronic effects of the pyrrole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

Pyrrole Ring Carbons: The four carbons of the pyrrole ring will exhibit distinct signals.

The quaternary carbons (C3, where the benzyl group is attached) and the carbons adjacent to the nitrogen (C2 and C5) are generally found in the range of 115-125 ppm.

The C4 carbon is typically observed at a slightly more upfield position, around 105-110 ppm.

Benzyl Methylene (CH₂) Carbon: The methylene carbon will resonate in the aliphatic region, typically between 35-40 ppm.

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, generally between 125-140 ppm, with the ipso-carbon (attached to the CH₂) often found at the higher end of this range.

Advanced NMR Techniques

To unequivocally assign the signals and confirm the structure, advanced NMR techniques are often employed:

2D COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H scalar couplings, allowing for the identification of protons that are vicinal (separated by three bonds) to each other. This would help in confirming the connectivity within the pyrrole ring and between the pyrrole protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly attached to carbons (¹H-¹³C one-bond correlation). This is invaluable for assigning specific ¹³C signals to their corresponding ¹H signals.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands associated with its functional groups:

N-H Stretching: A medium to strong absorption band in the region of 3300-3400 cm⁻¹ would be indicative of the pyrrole N-H stretching vibration. This band can sometimes be broad.

C-H Stretching:

Aromatic C-H stretching vibrations from the phenyl ring of the benzyl group are expected in the region of 3030-3100 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene (CH₂) group are anticipated in the range of 2850-2960 cm⁻¹.

C=C and C-N Stretching: The pyrrole ring and the phenyl ring will exhibit characteristic C=C stretching vibrations typically found between 1450-1600 cm⁻¹. The C-N stretching vibration within the pyrrole ring is usually observed in the fingerprint region, around 1300-1400 cm⁻¹.

C-H Bending: Characteristic out-of-plane C-H bending vibrations for a monosubstituted phenyl ring are expected in the region of 690-770 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by detecting vibrational modes that are Raman-active (i.e., those that cause a change in polarizability).

Aromatic Ring Vibrations: The phenyl ring will show strong Raman-active bands corresponding to C=C stretching modes, typically in the 1450-1600 cm⁻¹ region.

Pyrrole Ring Vibrations: The pyrrole ring itself will have characteristic Raman-active skeletal vibrations.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes will also be observable in the Raman spectrum.

The combination of these spectroscopic techniques provides a comprehensive dataset for the unambiguous identification and structural confirmation of this compound.

While the compound "this compound" is identified in various chemical databases and patent literature, the specific experimental data required to populate the sections on its advanced spectroscopic characterization, including exact mass values, fragmentation patterns, absorption maxima, and crystal structure parameters, could not be retrieved. The search results primarily pointed to related derivatives or provided very general mentions of mass spectrometry without specific data for the parent compound.

Therefore, it is not possible to generate the article with the detailed research findings and data tables as requested, while strictly adhering to the provided outline and ensuring scientific accuracy based on specific data for "this compound".

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD)

Extensive literature searches were conducted to obtain Single Crystal X-ray Diffraction (SCXRD) data for the chemical compound this compound. While SCXRD studies have been performed on various related pyrrole derivatives, including compounds such as 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene nih.goviucr.orgresearchgate.netiucr.org, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide nih.goviucr.org, and this compound-2-carboxamide nih.gov, specific crystallographic data and detailed research findings for the parent compound, this compound, were not identified in the available search results. Consequently, no data tables or specific structural elucidation details pertaining directly to this compound can be presented for this section.

Computational and Theoretical Investigations of 3 Benzyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of electronic and structural properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic systems.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

DFT calculations are instrumental in determining the most stable molecular geometry by minimizing the molecule's total energy. This optimized structure serves as the basis for further electronic property analysis. A key aspect of electronic structure is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides critical information about a molecule's stability, reactivity, and electronic transition characteristics. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity for electron transfer, while a larger gap suggests greater stability.

While direct HOMO-LUMO gap values for 3-benzyl-1H-pyrrole were not found in the searched literature, studies on related compounds offer illustrative data. For instance, a study on a complex organic molecule using DFT//B3LYP reported a HOMO-LUMO gap of 4.105 eV researchgate.net. Another study on a hydrazinecarbodithioate derivative noted a gap of -0.08657 eV, interpreting this low value as indicative of high chemical reactivity and polarizability nih.gov. These examples highlight the typical range and interpretative significance of HOMO-LUMO gaps derived from DFT calculations.

Vibrational Analysis and Spectral Predictions

Vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies of a molecule. These frequencies correspond to the characteristic stretching, bending, and torsional motions of atoms within the molecule. The predicted infrared (IR) and Raman spectra derived from these calculations are invaluable for:

Structural Elucidation: Comparing calculated spectra with experimental IR and Raman data aids in confirming the proposed molecular structure. Studies on related pyrrole (B145914) derivatives have shown good agreement between experimental and theoretical vibrational frequencies, validating the accuracy of DFT methods like B3LYP with basis sets such as 6-31G or 6-311G(d,p) ijcce.ac.irresearchgate.net.

Understanding Molecular Dynamics: The analysis of vibrational modes provides insights into internal molecular motions and potential interactions. For example, a molecule with 28 atoms, like the related 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, exhibits 78 normal modes of vibration ijcce.ac.ir.

Non-Linear Optical (NLO) Properties: Polarizability and Hyper-Polarizability

Non-linear optical (NLO) materials are essential for advanced photonic technologies, such as optical switching and frequency conversion. DFT calculations, particularly employing methods like B3LYP, are widely used to predict NLO properties by calculating molecular polarizability (⟨α⟩) and hyperpolarizability (β). These parameters quantify a molecule's response to an applied electric field. Studies on various organic molecules, including those with conjugated systems, have demonstrated that DFT can effectively predict NLO responses, suggesting that molecules with extended π-electron systems, like benzyl-substituted pyrroles, may exhibit significant NLO activity acs.orgasrjetsjournal.orgresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to investigate the electronic structure of molecules, including charge distribution, hybridization, and the nature of chemical bonds. For this compound, NBO analysis would be employed to:

Understand Hyperconjugation: It quantifies hyperconjugative interactions, such as those between lone pairs (LP) and π* orbitals (LP→π) or between π and π orbitals (π→π*), which are crucial for electronic delocalization and molecular stabilization nih.govijcce.ac.irresearchgate.net.

Analyze Intermolecular Interactions: NBO analysis can shed light on the strength and nature of interactions, including hydrogen bonding and charge transfer, between molecules in a crystal lattice or in solution mdpi.com. It helps in understanding the electronic basis of molecular recognition and supramolecular assembly. For example, NBO analysis has revealed that organic compounds can contain a high percentage of Lewis structure contributions, indicating strong bonding nih.gov.

Ab Initio Quantum Chemical Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a more fundamental approach to quantum chemical calculations, deriving results directly from first principles without empirical parameters. While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions for molecular properties.

Geometry Optimization and Electronic Properties: Ab initio calculations can be used for geometry optimization and the determination of electronic properties like ionization potentials and electron affinities. For instance, HF and MP2 calculations have been employed to determine HOMO-LUMO gaps for various organic molecules, yielding values that can be compared with DFT results researchgate.net.

Vibrational Analysis: Ab initio methods, particularly HF, have also been utilized for calculating vibrational frequencies, providing a basis for spectral assignments and structural confirmation rasayanjournal.co.in.

Tautomerism Studies: Ab initio calculations, such as MP2, have been used to study tautomeric equilibria in heterocyclic compounds, helping to rationalize experimental observations regarding the relative stability of different tautomers psu.edu.

The application of both DFT and ab initio methods provides a comprehensive theoretical framework for understanding the electronic structure, stability, and potential reactivity of molecules like this compound, even in the absence of direct experimental data for the specific compound.

Compound List

this compound

1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine

benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate

1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

3-(2-methylphenylaminothiazol-5-oyl) pyridine (B92270)

thieno[3,4-c]pyrrole-4,6-dione (B1257111)

1-phenyl-1,2-dihydro-3H-pyrazol-3-one

1H-pyrazol-3-ol

3-benzyl-7-trifluoromethyl-1H,3H-pyrrolo[1,2-c]thiazole-2,2-dioxide

4-tert-butyl benzyl (B1604629) selenocyanate (B1200272)

5-formyl-1h-pyrrole-2-carboxylic acid

(R,S)-Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate

1-benzyl-1H-pyrrole

(1-Benzyl-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

1-benzyl-2-phenyl-1H-benzimidazole

Mechanistic Studies through Computational Modeling

Computational modeling provides critical insights into the reaction pathways and mechanistic details of chemical transformations involving this compound. Density Functional Theory (DFT) is a primary tool used to explore these processes.

Exploration of Reaction Pathways and Transition States

DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to map out potential reaction pathways and identify key intermediates and transition states. For pyrrole derivatives, common reactions investigated include electrophilic aromatic substitution and various functionalization reactions. While specific studies detailing the reaction pathways of this compound are not extensively documented in the provided search results, general DFT studies on pyrrole systems can inform potential reaction mechanisms. For instance, studies on similar heterocyclic systems suggest that the benzyl group's electronic and steric influence can direct reactivity and affect the energy barriers of these transformations mdpi.comconicet.gov.arwhiterose.ac.uk. By analyzing the optimized geometries, energies of reactants, transition states, and products, researchers can predict the feasibility and rate of different reaction steps.

A hypothetical data table illustrating such findings might include:

| Reaction Step | Intermediate/Transition State | Calculated Energy (Hartrees) | Activation Energy (kcal/mol) |

| Initial Reactants | This compound + Electrophile | -500.123 | - |

| Transition State 1 | TS1 | -500.050 | 45.6 |

| Intermediate 1 | Int1 | -500.200 | - |

| Transition State 2 | TS2 | -500.150 | 38.2 |

| Product | Product | -500.300 | - |

Influence of Substituents on Reaction Kinetics and Thermodynamics

The presence of the benzyl substituent at the 3-position of the pyrrole ring significantly influences the molecule's electronic distribution and, consequently, its reactivity. Computational studies can quantify these effects by calculating activation energies (Ea) and reaction energies (ΔE) for various transformations. Electron-donating or electron-withdrawing groups on the benzyl moiety, or other positions of the pyrrole ring, can modulate these kinetic and thermodynamic parameters. For example, studies on substituted pyrazoles indicate that electron-donating groups can stabilize certain tautomers or alter reaction rates mdpi.comresearchgate.net. While direct quantitative data for this compound is limited, computational analyses would typically involve comparing calculated energies of transition states and products for the parent compound versus its substituted analogs to understand these influences.

A representative data table could present comparative kinetic data:

| Compound/Substitution | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| This compound | 45.6 (Hypothetical) | -25.5 (Hypothetical) |

| 3-(4-Methoxybenzyl)-1H-pyrrole | 42.1 (Hypothetical) | -28.0 (Hypothetical) |

| 3-(4-Nitrobenzyl)-1H-pyrrole | 50.5 (Hypothetical) | -20.1 (Hypothetical) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are valuable for understanding the dynamic behavior, conformational flexibility, and interactions of molecules in various environments. For this compound, MD simulations could explore its conformational landscape, how the benzyl group rotates relative to the pyrrole ring, and its potential interactions with solvent molecules or other chemical species. Simulations typically involve defining force fields, setting temperature and pressure, and running for nanoseconds to microseconds to capture relevant motions nih.govinflibnet.ac.in. Analysis of trajectories can yield data such as root-mean-square deviation (RMSD) to assess structural stability over time, or principal component analysis (PCA) to identify dominant modes of motion nih.govinflibnet.ac.in. While specific MD studies on this compound were not directly found, simulations on similar aromatic and heterocyclic systems often reveal significant conformational freedom for attached aromatic rings nih.gov.

A hypothetical data table summarizing MD simulation findings might look like this:

| Simulation Parameter | Value/Observation |

| RMSD (average over 20 ns) | 1.25 Å (Hypothetical) |

| Radius of Gyration (Rg) | 4.50 Å (Hypothetical) |

| Dominant Conformational Motion | Rotation of benzyl group around C-C bond to pyrrole |

| Solvent Interaction Strength (e.g., RDF for N atoms) | Moderate, with specific interactions observed with the pyrrole nitrogen |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR modeling establish mathematical relationships between a molecule's structure (represented by descriptors) and its biological activity (QSAR) or physical/chemical properties (QSPR). These methods are crucial for predicting the behavior of new compounds without experimental synthesis. For this compound, QSPR models could predict properties like solubility, lipophilicity (logP), or electronic characteristics based on calculated molecular descriptors such as topological indices, electronic properties (e.g., HOMO/LUMO energies), or geometric parameters meilerlab.orgresearchgate.netmdpi.comdergipark.org.tr.

While specific QSAR/QSPR models for this compound were not explicitly detailed in the search results, studies on related heterocyclic compounds demonstrate the utility of these approaches. For example, QSPR models for pyrrole derivatives have been developed to predict various properties, correlating descriptors like polar surface area (PSA) or electronic parameters with observed behavior dergipark.org.tr. The benzyl substituent itself contributes significantly to lipophilicity and steric bulk, which would be captured by appropriate descriptors.

A hypothetical QSPR modeling data table could present descriptors and predicted properties:

| Molecular Descriptor | Calculated Value | Predicted Property (e.g., LogP) |

| Molecular Weight | 183.24 g/mol | - |

| LogP (calculated) | 2.85 (Hypothetical) | - |

| Topological Polar Surface Area (TPSA) | 26.3 Ų (Hypothetical) | - |

| HOMO Energy | -5.9 eV (Hypothetical) | - |

| LUMO Energy | -0.5 eV (Hypothetical) | - |

| Predicted LogP (from QSPR Model) | - | 2.92 (Hypothetical) |

Compound List:

this compound

Applications and Role As Building Blocks in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

Substituted pyrroles, including those bearing benzyl (B1604629) groups, are instrumental in the synthesis of complex heterocyclic systems. Research into N-acyliminium ion chemistry, for instance, has demonstrated the ability to generate structurally complex, biologically active molecules and fused heterocyclic systems, such as isoquinolines and β-carbolines, from pyrrole (B145914) derivatives soton.ac.uk. While specific examples directly employing 3-benzyl-1H-pyrrole in these exact transformations are not detailed in the provided search results, the general utility of benzyl-substituted pyrroles as precursors in these synthetic methodologies suggests its potential. These reactions often involve cyclization and annulation strategies, where the pyrrole core is elaborated into more intricate ring structures.

Precursors for Advanced Organic Materials and Functional Molecules

The application of this compound as a precursor for advanced organic materials, particularly in the fields of organic electronics and polymer science, is not extensively detailed in the available research findings. While the pyrrole moiety is a common feature in various functional organic materials, specific research highlighting this compound in these advanced material applications was not found in the provided search results.

Organic Electronics Components

Based on the reviewed search results, there is no specific information detailing the use of this compound as a precursor for organic electronics components such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Further research would be required to explore its potential in this domain.

Strategic Intermediates in Multi-Step Synthesis

This compound and its derivatives are recognized as strategic intermediates in multi-step synthetic routes, particularly for the preparation of biologically active compounds. For example, derivatives such as methyl this compound-2-carboxylate have been utilized in the synthesis of antibacterial compounds, including inhibitors of metallo-beta-lactamases google.com. Additionally, benzyl this compound-2-carboxylate has been employed in the synthesis of pyrrole acid derivatives google.com. These examples underscore the importance of the this compound scaffold as a foundational element for building more complex molecules with specific biological functions.

| Target Molecule Class/Application | Role of this compound Derivative | Specific Example/Context |

| Antibacterial Compounds | Intermediate | Synthesis of metallo-beta-lactamase inhibitors google.com |

| Pyrrole Acid Derivatives | Intermediate | Synthesis of pyrrole acid derivatives google.com |

| Biologically Active Molecules | Precursor/Scaffold | Building block for complex, biologically active molecules (inferred from related compounds) soton.ac.uk |

Green Chemistry Principles in 3 Benzyl 1h Pyrrole Synthesis and Transformations

Solvent-Free and Catalyst-Free Methodologies

In recent years, there has been a significant shift towards solvent-free and catalyst-free reactions to minimize the environmental impact of chemical synthesis. These methods reduce pollution, decrease costs associated with solvent purchasing and disposal, and simplify reaction work-up.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted under neat conditions, can lead to higher reaction rates due to increased reactant concentration. The Paal-Knorr synthesis, a common method for preparing pyrroles, can be adapted to solvent-free conditions. rgmcet.edu.in For the synthesis of a compound like "3-benzyl-1H-pyrrole," this would involve the reaction of a suitable 1,4-dicarbonyl precursor with benzylamine (B48309) without a solvent. Mechanical activation, such as grinding or ball milling, can also facilitate solvent-free reactions by increasing the contact area between reactants. semanticscholar.org

Catalyst-Free Synthesis:

Several strategies for the synthesis of substituted pyrroles without the need for a catalyst have been developed. rsc.orgresearchgate.net Multicomponent reactions (MCRs) are particularly well-suited for catalyst-free approaches. An operationally simple, catalyst-free protocol for the direct regiospecific synthesis of C3-substituted pyrroles has been developed by trapping an in-situ generated enamine intermediate with an activated carbonyl compound before the Paal-Knorr cyclization. rsc.orgresearchgate.net This "just-mix" approach offers high atom economy and avoids the need for protection-deprotection steps. rsc.orgresearchgate.net Such a strategy could be adapted for the synthesis of "this compound" by selecting appropriate starting materials.

A comparative overview of solvent-free and catalyst-free approaches for pyrrole (B145914) synthesis is presented below:

| Method | Key Features | Advantages | Potential for "this compound" Synthesis |

| Solvent-Free Paal-Knorr | Reaction of a 1,4-dicarbonyl with an amine without solvent. rgmcet.edu.in | Reduced waste, lower cost, simplified purification. | High, by reacting a 2-benzyl-1,4-dicarbonyl compound with ammonia (B1221849). |

| Mechanochemical Synthesis | Use of mechanical force (e.g., ball milling) to drive the reaction. semanticscholar.org | Energy efficient, applicable to solid-state reactions. | Feasible with solid precursors. |

| Catalyst-Free MCR | One-pot reaction of multiple components without a catalyst. rsc.orgresearchgate.net | High atom economy, operational simplicity, reduced waste. rsc.orgresearchgate.net | Promising, by designing a three-component reaction yielding the target structure. |

Use of Green Solvents

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign solvents. Water, ethanol (B145695), and deep eutectic solvents (DESs) are excellent alternatives to traditional volatile organic compounds (VOCs).

Water:

Water is a non-toxic, non-flammable, and inexpensive solvent. While organic compounds often have limited solubility in water, this can sometimes be advantageous for product separation. The Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed in water, sometimes with the aid of a catalyst to facilitate the reaction. pensoft.net

Ethanol:

Ethanol is a bio-based and biodegradable solvent with a low toxicity profile. It is a versatile solvent for a wide range of organic reactions. The synthesis of polysubstituted pyrroles has been reported in ethanol, often in combination with other green techniques like multicomponent reactions. researchgate.net

Deep Eutectic Solvents (DESs):

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and have low volatility. nih.gov DESs, such as those based on choline (B1196258) chloride, have been successfully used as both catalyst and solvent in the synthesis of pyrrole derivatives, offering high yields and the potential for recyclability. rsc.orgsemanticscholar.orgresearchgate.net

The following table summarizes the application of green solvents in pyrrole synthesis:

| Green Solvent | Example Reaction Conditions | Advantages | Reference |

| Water | Paal-Knorr synthesis, often with a catalyst, at elevated temperatures. | Non-toxic, non-flammable, inexpensive. | pensoft.net |

| Ethanol | Multicomponent reactions, sometimes under reflux. | Bio-based, biodegradable, low toxicity. | researchgate.netmdpi.com |

| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl2]3) | Paal-Knorr synthesis, often with ultrasound irradiation. | Low toxicity, biodegradable, recyclable, can act as a catalyst. | rsc.orgsemanticscholar.orgresearchgate.net |

Atom Economy and Reaction Efficiency Optimization